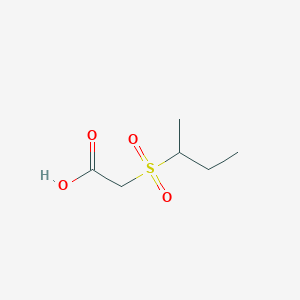

(Butane-2-sulfonyl)-acetic acid

Description

(Butane-2-sulfonyl)-acetic acid is a sulfonic acid derivative featuring a sulfonyl group (-SO₂-) attached to the second carbon of a butane chain, which is further linked to an acetic acid moiety (-CH₂COOH).

Properties

IUPAC Name |

2-butan-2-ylsulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-3-5(2)11(9,10)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINIKHKFACTWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Halide Intermediate Approach

One common synthetic route to sulfonyl-containing acids like this compound involves preparing the corresponding sulfonyl halide intermediate, such as butane-2-sulfonyl chloride, which can then be converted to the acid.

A patented method for preparing higher-alkane sulfonyl halides including butane sulfonyl chloride involves the reaction of a sulfur-containing compound (e.g., mercaptan), a halogen source (chlorine), and a phase transfer agent under controlled conditions (temperature 20–30 °C, atmospheric pressure). The phase transfer agent enhances yield and reduces undesirable byproducts such as alpha-chlorinated sulfonyl compounds.

Key reaction conditions and findings (adapted from patent US6441229B1):

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 20–30 °C | Controlled via ice-water bath |

| Pressure | Atmospheric | Reaction vessel open to atmosphere |

| Phase Transfer Agent Ratio | 1:300 to 1:5 (agent:sulfur compound) | Enhances selectivity and yield |

| Chlorine Excess | ≥3 g excess | Ensures complete conversion |

| Reaction Time | ~25–30 minutes (chlorine bubbling) + stirring | For complete sulfonyl chloride formation |

Representative data from the patent (Table 1 excerpt):

| Run | Mercaptan Type | Phase Transfer Agent (g) | HCl (g) | Chlorine (g) | RSO2Cl (%) | α-Chlorinated Byproduct (%) |

|---|---|---|---|---|---|---|

| 7 | n-propyl | 0 | 40 | 25.9 | 89.8 | 6.4 |

| 8 | n-propyl | 0.04 | 40 | 26.1 | 97.2 | 0.98 |

| 12 | n-octyl | 0.4 | 30 | 34.8 | 94.1 | 0.95 |

| 14 | n-octyl | 1.4 | 60 | 17.6 | 97.1 | 0.07 |

Note: Runs with phase transfer agent show significantly higher purity and lower byproducts compared to those without.

This method is adaptable to butane sulfonyl chloride, which can be subsequently hydrolyzed to the corresponding sulfonyl acetic acid derivative through standard hydrolysis or carboxylation steps.

Sulfonation of Butenol Followed by Acidification and Cyclization

Another approach involves sulfonation of butenol (crotyl alcohol) to generate hydroxy butane sulfonate intermediates, which are then acidified and dehydrated to form sulfonic acid derivatives.

Process summary (from patent CN102807552A):

- Sulfonation: Butenol is reacted with sodium sulfite in aqueous media at ≤50 °C, pH ~6.5, to form hydroxy sodium butane sulfonate.

- Acidification: The reaction mixture is acidified to pH 3.0 using hydrochloric acid, precipitating sodium chloride and yielding hydroxy butane sulfonic acid.

- Dehydration/Cyclization: Under vacuum and elevated temperature (~150 °C, 7–10 mmHg), dehydration occurs to form 2,4-butane sulfonic acid lactone (a cyclic sulfonic acid derivative).

Reaction conditions and yields:

| Step | Conditions | Notes |

|---|---|---|

| Sulfonation | 50 °C max, pH 6.5, 2 h | Stirring with sodium sulfite |

| Acidification | pH adjusted to 3.0 | Sodium chloride filtered out |

| Dehydration | 150 °C, vacuum 7–10 mmHg, 6 h | Produces sulfonic acid lactone |

This method is cost-effective, mild, and suitable for industrial scale. Although it targets sulfonic acid lactones, similar sulfonyl acetic acid derivatives can be accessed by modifying the reaction or post-processing steps.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Suitability for this compound |

|---|---|---|---|

| Sulfonyl Halide Intermediate | High purity, scalable, controllable by phase transfer agents | Requires handling of halogen gases and sulfonyl chlorides | Direct precursor, well-established |

| Sulfonation of Butenol | Mild conditions, low cost, industrially scalable | Produces lactones; requires further steps for acetic acid derivative | Indirect, may need additional functionalization |

| One-Pot Methyl Sulfone Route | Efficient, fewer steps, versatile | Specialized reagents, less direct for this compound | Potentially adaptable, needs optimization |

Summary of Research Findings

- The use of phase transfer agents in the sulfonyl halide preparation significantly improves yield and reduces alpha-chlorinated byproducts, enhancing product purity.

- Sulfonation of butenol with sodium sulfite followed by acidification and vacuum dehydration offers a mild, cost-effective route to sulfonic acid derivatives, potentially adaptable for related sulfonyl acetic acids.

- Emerging one-pot methods from methyl sulfones provide new avenues for sulfonyl compound synthesis but require further adaptation for this compound.

Scientific Research Applications

(Butane-2-sulfonyl)-acetic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (Butane-2-sulfonyl)-acetic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can modulate enzymatic activity and influence biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 1-Butanesulfonate (CAS 2386-54-1)

- Structure : Linear butane chain with a sulfonate group (-SO₃⁻) at the terminal carbon and a sodium counterion.

- Physical Properties : Melting point >300°C, high thermal stability.

- Applications : Used as a reagent in organic synthesis and natural product research (e.g., in baccatin III studies) .

- Key Difference : Unlike (Butane-2-sulfonyl)-acetic acid, sodium 1-butanesulfonate lacks the acetic acid group, limiting its capacity for further derivatization via carboxylate chemistry.

Beta Naphthalenesulfonic Acid (CAS Mixture)

- Structure : Naphthalene ring with a sulfonic acid group (-SO₃H) at the beta position.

- Applications: Agricultural intermediate; restricted to non-food/water applications due to safety concerns .

- Key Difference : The aromatic naphthalene backbone confers greater rigidity and hydrophobicity compared to the aliphatic butane chain in this compound.

Diphenyl Sulfone (CAS 127-63-9)

- Structure : Two phenyl groups bonded to a sulfonyl group (-SO₂-).

- Applications : Polymer additive (e.g., in high-performance thermoplastics) .

- Key Difference : The absence of an acetic acid group and the fully aromatic structure make diphenyl sulfone less polar and more thermally stable than this compound.

[(2-Furanylmethyl)sulfinyl]-acetic Acid (CAS 108499-26-9)

- Structure : Sulfinyl group (-SO-) attached to a furan-methyl moiety, linked to acetic acid.

- Safety Profile : Requires precautions for inhalation exposure; first-aid measures include oxygen administration .

- Key Difference : The sulfinyl group (vs. sulfonyl) and furan heterocycle introduce distinct electronic and steric effects, altering reactivity compared to the butane-sulfonyl-acetic acid structure.

(Benzenesulfonyl-furan-2-ylmethyl-amino)-acetic Acid (CAS 337494-85-6)

- Structure: Benzenesulfonyl group connected to a furan-methyl-amino-acetic acid backbone.

- Properties : Molecular weight 295.31, moderate hydrophobicity (XLogP3 = 1.3) .

Comparative Data Table

Research Findings and Implications

- Reactivity Trends : Sulfonyl-containing compounds generally exhibit higher acidity and thermal stability compared to sulfinyl or sulfonic acid derivatives .

- Application Scope : Aliphatic sulfonic acids (e.g., sodium 1-butanesulfonate) are favored in aqueous-phase reactions, while aromatic sulfones (e.g., diphenyl sulfone) dominate in high-temperature industrial processes .

- Safety Considerations : Compounds with sulfonyl/acetic acid hybrids (e.g., [(2-furanylmethyl)sulfinyl]-acetic acid) require stringent safety protocols due to inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.